molecular formula C12H17NO B2594319 [1-(4-Methoxyphenyl)cyclobutyl]methanamine CAS No. 927993-41-7

[1-(4-Methoxyphenyl)cyclobutyl]methanamine

Cat. No.: B2594319
CAS No.: 927993-41-7
M. Wt: 191.274
InChI Key: UPZJUNZCLDSSFX-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)cyclobutyl]methanamine is a cyclobutane-derived primary amine featuring a 4-methoxyphenyl substituent on the cyclobutyl ring (IUPAC name: 1-[1-(4-methoxyphenyl)cyclobutyl]methanamine). Its molecular formula is C₁₂H₁₇NO, with an average molecular weight of 191.27 g/mol. Structurally, the compound combines a rigid cyclobutane core with a polar methanamine group and an electron-rich 4-methoxyphenyl moiety. This unique architecture makes it a versatile intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors, receptor ligands, and bioactive molecules targeting pathways such as AMPK activation .

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZJUNZCLDSSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)cyclobutyl]methanamine typically involves the reaction of 4-methoxyphenyl derivatives with cyclobutylmethanamine under controlled conditions . The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the cyclobutyl ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Methoxyphenyl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methoxyphenyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of cyclobutyl derivatives on biological systems. It helps in understanding the interaction of these compounds with various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in developing new drugs for treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)cyclobutyl]methanamine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • This compound has been explored in kinase inhibitor studies .

Positional Isomers

  • [1-(2-Methoxyphenyl)cyclobutyl]methanamine Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol Key Differences: The 2-methoxy group alters steric and electronic environments, reducing conjugation with the aromatic ring compared to the 4-methoxy isomer. This positional change may influence solubility and receptor affinity .

Ring Size Modifications

  • [1-(4-Methoxyphenyl)cyclopentyl]methanamine Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol Key Differences: Expansion to a cyclopentane ring increases steric bulk and conformational flexibility. Larger rings may reduce metabolic stability but improve selectivity for certain targets .

Functional Group Additions

  • N-Benzyl-1-(4-methoxyphenyl)methanamine Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol Key Differences: Benzylation of the amine introduces a hydrophobic aromatic group, enhancing blood-brain barrier penetration. This derivative has been used in AMPK activator synthesis .

Commercial Availability

  • The 4-chloro and 2-methoxy cyclobutylmethanamine derivatives are available from suppliers like A2B Chem and Enamine, with prices ranging from $6–$745 per gram (). The target compound’s analogues are pivotal in high-throughput screening libraries.

Biological Activity

[1-(4-Methoxyphenyl)cyclobutyl]methanamine, also known as cyclobutyl(4-methoxyphenyl)methanamine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of the methoxy group is believed to enhance its solubility and stability, making it a valuable candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutyl ring substituted with a 4-methoxyphenyl group. This unique structure contributes to its reactivity and interaction with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Chemical FormulaC12_{12}H17_{17}N1_{1}O1_{1}
Molecular Weight189.27 g/mol
Melting PointNot specified
SolubilityEnhanced by methoxy group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects such as anti-inflammatory and anti-tumor activities.

Potential Biological Targets

  • Receptors : It may bind to neurotransmitter receptors, influencing neurological functions.
  • Enzymes : The compound could inhibit or activate specific enzymes involved in metabolic pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing methoxy groups have shown promising results in inhibiting tumor cell growth in various cancer models.

  • Case Study : A study on related compounds demonstrated that certain derivatives inhibited the growth of HCT116 colon cancer cells with IC50_{50} values in the low micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary studies suggest that it could exhibit activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Testing : Compounds with similar structures have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with MIC values around 128 µg/mL .

Synthesis and Research Applications

This compound can be synthesized through various organic reactions, often involving cyclization methods that generate cyclobutane derivatives. Its synthesis is crucial for exploring its biological properties further.

Table 2: Synthesis Overview

Reaction TypeDescription
CyclizationFormation of cyclobutane ring
Substitution ReactionsIntroduction of methoxy group

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